
Epoprostenol
Übersicht
Beschreibung
Epoprostenol is a synthetic prostaglandin, specifically a prostacyclin, which acts as a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension and is known for its ability to improve exercise capacity and reduce symptoms associated with this condition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Epoprostenol is synthesized through a multi-step process starting from prostaglandin endoperoxidesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Epoprostenol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre Stabilität und Wirksamkeit zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogenierungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen und verbesserten pharmakokinetischen Eigenschaften untersucht .
Wissenschaftliche Forschungsanwendungen
Treatment of Pulmonary Arterial Hypertension
Epoprostenol has been a cornerstone in the treatment of PAH since its introduction. It is indicated for patients with idiopathic or heritable PAH, as well as PAH associated with connective tissue diseases. The compound's mechanism involves direct vasodilation of pulmonary and systemic arterial vascular beds, significantly lowering pulmonary vascular resistance and improving cardiac output.
Clinical Efficacy
- Symptom Improvement : this compound has been shown to alleviate symptoms such as dyspnea and fatigue, enhancing exercise capacity in patients with severe PAH. Studies indicate that patients receiving this compound experience marked improvements in their functional status compared to those on conventional therapy alone .
- Mortality Reduction : Notably, this compound is the only treatment proven to reduce mortality in patients with idiopathic PAH through randomized clinical trials. Long-term use has demonstrated sustained hemodynamic improvements and enhanced quality of life .
Case Studies
- Successful Withdrawal : A notable case involved a patient who was successfully weaned off intravenous this compound after years of treatment. The transition to oral therapies was carefully monitored, showcasing the potential for long-term management strategies beyond continuous infusion .
- High-Dose Therapy : In pediatric cases, high-dose this compound therapy has been utilized effectively for severe PAH, demonstrating significant hemodynamic improvements even at doses exceeding 120 ng/kg/min .
Applications Beyond PAH
While primarily used for PAH, emerging research suggests potential applications of this compound in other cardiovascular conditions:
- Congestive Heart Failure : this compound has been investigated for its vasodilatory effects in patients with severe congestive heart failure. Studies indicate that it may improve cardiac output and reduce pulmonary artery pressures, although further research is needed to establish its efficacy in this context .
- Thromboembolic Disorders : Due to its properties as a platelet aggregation inhibitor, there is interest in exploring this compound's role in managing acute thromboembolic events. Its ability to enhance blood flow could be beneficial in specific settings, although clinical data remains limited.
Safety Profile and Adverse Effects
This compound is generally well-tolerated but can cause side effects such as headaches, nausea, flushing, and myalgias. The need for continuous intravenous administration poses risks for catheter-related infections; thus, careful monitoring and dose adjustments are essential to maintain patient safety .
Summary of Clinical Data
Wirkmechanismus
Epoprostenol exerts its effects by binding to prostacyclin receptors on the surface of vascular smooth muscle cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of vascular smooth muscle cells, leading to vasodilation, and inhibition of platelet aggregation, reducing the risk of thrombosis .
Vergleich Mit ähnlichen Verbindungen
Epoprostenol wird oft mit anderen Prostacyclin-Analoga wie Treprostinil, Iloprost und Beraprost verglichen. Während all diese Verbindungen ähnliche Wirkmechanismen teilen, ist this compound einzigartig in seiner schnellen Wirkungsgeschwindigkeit und kurzen Halbwertszeit, was es für die Akutbehandlung der pulmonalen arteriellen Hypertonie geeignet macht. Treprostinil und Iloprost hingegen haben längere Halbwertszeiten und werden zur chronischen Behandlung eingesetzt. Beraprost ist ein orales Prostacyclin-Analogon mit einer längeren Wirkdauer im Vergleich zu this compound .
Biologische Aktivität
Epoprostenol, also known as prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) and has significant biological activities that impact cardiovascular and pulmonary systems. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, case studies, and research findings.
This compound exerts its effects through several key mechanisms:
- Vasodilation : this compound promotes vasodilation in both pulmonary and systemic arterial beds. It activates G protein-coupled receptors on endothelial cells, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This process inhibits smooth muscle contraction and promotes relaxation, resulting in decreased vascular resistance and improved blood flow .
- Inhibition of Platelet Aggregation : By increasing cAMP levels in platelets, this compound inhibits their activation and aggregation. This action counteracts the effects of thromboxane A2 (TXA2), a potent promoter of platelet aggregation, thereby reducing the risk of thrombosis .
- Additional Effects : this compound also has bronchodilatory properties and can inhibit gastric acid secretion, contributing to its overall pharmacological profile .
Clinical Applications
This compound is primarily utilized in the management of PAH. Its administration can lead to significant improvements in patient outcomes:
- Survival Rates : Studies indicate that continuous intravenous this compound therapy is associated with improved survival rates among patients with PAH. For instance, a retrospective study showed 1-, 3-, and 5-year survival rates of 90%, 75.8%, and 68.2%, respectively .
- Functional Improvements : Patients receiving this compound therapy often experience enhanced exercise capacity, as measured by the six-minute walk distance (6MWD). In one study, patients demonstrated a median increase of 160.4 meters in walking distance over three years .
Research Findings
Numerous studies have explored the efficacy and safety of this compound therapy:
Case Studies
Several case studies highlight the effectiveness of high-dose this compound therapy:
- Pediatric Patients : In a case report involving pediatric patients with severe pulmonary hypertension, aggressive increases in this compound infusion rates led to substantial clinical improvements, demonstrating its potential for managing severe cases effectively .
- Long-term Outcomes : A long-term observational study showed that patients on continuous this compound therapy experienced durable improvements in functional outcomes and quality of life measures over several years .
Safety Profile
While this compound is effective, it is associated with various side effects:
Eigenschaften
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQKFAOMNZTLHT-OZUDYXHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022988 | |
Record name | Epoprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin I2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Prostaglandins are present in most body tissues and fluids and mediate many biological functions. Epoprostenol (PGI2) is a member of the family of prostaglandins that is derived from arachidonic acid. The major pharmacological actions of epoprostenol is ultimately inhibition of platelet aggregation. Prostacycline (PGI2) from endothelial cells activate G protein-coupled receptors on platelets and endothelial cells. This activation causes adenylate cyclase to produce cyclic AMP which inhibits further platelet activation and activates protein kinase A. Cyclic AMP also prevents coagulation by preventing an increase in intracellular calcium from thromboxane A2 binding. PKA then continues the cascade by phosphorylating and inhibiting myosin light-chain kinase which leads to smooth muscle relaxation and vasodilation. Notably, PGI2 and TXA2 work as physiological antagonists. | |
Record name | Epoprostenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
35121-78-9 | |
Record name | Prostacyclin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35121-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epoprostenol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035121789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epoprostenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epoprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPOPROSTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCR9Z582X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin I2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.